molecular formula C9H8ClN3O2 B12096081 Ethyl 8-chloroimidazo[1,2-a]pyrazine-3-carboxylate

Ethyl 8-chloroimidazo[1,2-a]pyrazine-3-carboxylate

Cat. No.: B12096081
M. Wt: 225.63 g/mol
InChI Key: QBRUPBCAPUFRAH-UHFFFAOYSA-N
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Description

Ethyl 8-chloroimidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of the chloro group and the ethyl ester functionality in this compound makes it a valuable intermediate for the synthesis of various biologically active molecules.

Preparation Methods

The synthesis of Ethyl 8-chloroimidazo[1,2-a]pyrazine-3-carboxylate typically involves a multi-step process. One common method includes the reaction of 2-aminopyrazine with ethyl chloroformate in the presence of a base such as triethylamine. This reaction forms the intermediate ethyl 2-chloropyrazine-3-carboxylate, which is then cyclized with ammonium acetate to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

Ethyl 8-chloroimidazo[1,2-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 8-chloroimidazo[1,2-a]pyrazine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 8-chloroimidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its medicinal effects .

Comparison with Similar Compounds

Ethyl 8-chloroimidazo[1,2-a]pyrazine-3-carboxylate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of the chloro group and the ethyl ester functionality, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

ethyl 8-chloroimidazo[1,2-a]pyrazine-3-carboxylate

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-5-12-8-7(10)11-3-4-13(6)8/h3-5H,2H2,1H3

InChI Key

QBRUPBCAPUFRAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=CN=C2Cl

Origin of Product

United States

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